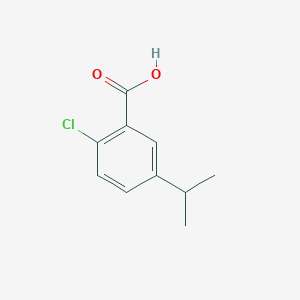

2-Chloro-5-isopropylbenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with at least one halogen atom and one carboxylic acid group. These compounds are of significant interest in medicinal chemistry and materials science. The presence of a halogen atom, such as chlorine, on the aromatic ring can profoundly influence the compound's physical, chemical, and biological properties.

The introduction of a chlorine atom, as seen in 2-Chloro-5-isopropylbenzoic acid, imparts several key characteristics:

Electronic Effects: Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect can increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion. libretexts.orglibretexts.org

Lipophilicity: The presence of a halogen atom generally increases the lipophilicity (fat-solubility) of a molecule, which can be a crucial factor in the design of pharmacologically active compounds.

Reactivity: The halogen atom can serve as a reactive handle for further chemical modifications, enabling the synthesis of more complex molecules through various coupling reactions.

Halogenated benzoic acids are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid-crystalline compounds. google.com For instance, related compounds like 2-chloro-5-iodobenzoic acid are used as starting materials for the synthesis of SGLT2 inhibitors, a class of drugs for treating type 2 diabetes. google.comgoogle.com The specific positioning of the halogen and other substituents on the benzene ring can lead to different isomers with distinct properties and applications. nih.gov Research has also explored the relationship between the structure of halogenated benzoic acids and their biological activities. nih.gov

Significance of Isopropyl Substituents in Aromatic Systems

The isopropyl group [-CH(CH₃)₂] is a bulky, branched alkyl substituent that introduces significant steric and electronic effects to an aromatic system. mdpi.com Its presence on the benzene ring of this compound has several important implications:

Steric Hindrance: The size of the isopropyl group can sterically hinder reactions at adjacent positions on the aromatic ring. This steric bulk can influence the conformation of the molecule and its ability to interact with other molecules, such as biological receptors. mdpi.com

Electronic Effects: The isopropyl group is an electron-donating group (+I effect). This effect can modulate the electron density of the aromatic ring, which in turn affects its reactivity in electrophilic substitution reactions and influences the acidity of the carboxylic acid group. learncbse.in Generally, electron-donating groups decrease the acidity of benzoic acids. libretexts.org

Lipophilicity: The addition of an isopropyl group increases the non-polar surface area of the molecule, further enhancing its lipophilicity.

The interplay between the electron-withdrawing chloro group and the electron-donating isopropyl group in this compound creates a unique electronic environment on the aromatic ring, making it an interesting subject for synthetic and mechanistic studies.

Overview of Current Research Trends for Substituted Benzoic Acids

Substituted benzoic acids represent a cornerstone in organic chemistry, with ongoing research exploring their synthesis, properties, and applications. Current research trends in this area are diverse and include:

Medicinal Chemistry: A significant area of research focuses on the design and synthesis of substituted benzoic acid derivatives as potential therapeutic agents. The substituents on the benzoic acid scaffold are systematically varied to optimize biological activity and pharmacokinetic properties. Halogenated benzoic acid derivatives, for example, have been investigated for their antibacterial activity. google.com

Supramolecular Chemistry and Crystal Engineering: The self-assembly of substituted benzoic acids through hydrogen bonding and other non-covalent interactions is a subject of intense study. Researchers are investigating how different substituents influence the formation of specific crystalline structures with desired properties. mdpi.com

Reaction Mechanism and Acidity Studies: The effect of various substituents on the acidity of benzoic acid continues to be a topic of fundamental research. libretexts.org The Hammett equation, a cornerstone of physical organic chemistry, was developed from studies on the ionization of substituted benzoic acids and is still widely used to quantify substituent effects. wikipedia.org

Catalysis and Synthesis: Substituted benzoic acids are often employed as ligands for metal catalysts or as key building blocks in the total synthesis of complex natural products and functional materials.

While specific research on this compound is not prominent in the literature, its structure embodies the key features that are at the forefront of current research on substituted benzoic acids. Future studies on this compound could provide valuable insights into the combined influence of halogen and bulky alkyl substituents on the chemical and physical properties of aromatic systems.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEPLXPXXYZIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633556 | |

| Record name | 2-Chloro-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160575-02-9 | |

| Record name | 2-Chloro-5-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160575-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Chloro 5 Isopropylbenzoic Acid

Strategies for Regioselective Chlorination of Isopropylbenzoic Acid Isomers

Achieving the desired 2-chloro-5-isopropylbenzoic acid via direct chlorination of an isopropylbenzoic acid isomer presents a significant regioselectivity challenge. The directing effects of the existing substituents on the aromatic ring, namely the isopropyl group (ortho-, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating), will influence the position of the incoming chloro group.

Direct chlorination of 3-isopropylbenzoic acid would likely lead to a mixture of products, with chlorination occurring at the positions activated by the isopropyl group and ortho to it, as well as meta to the carboxylic acid. Similarly, chlorination of 4-isopropylbenzoic acid would be expected to yield the 3-chloro isomer due to the directing effects of both groups. Therefore, direct chlorination is often not the preferred method for obtaining the specific 2-chloro-5-isopropyl substitution pattern. More advanced strategies often employ directing groups to achieve high regioselectivity in C-H halogenation reactions. nih.gov

Approaches for Isopropyl Group Introduction onto Chlorobenzoic Acid Precursors

A more controlled approach involves introducing the isopropyl group onto a pre-existing chlorobenzoic acid scaffold. The Friedel-Crafts alkylation is a primary method for this transformation. organic-chemistry.orgnih.gov The reaction typically involves treating a chlorobenzoic acid derivative with an isopropyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.orgmasterorganicchemistry.com

The success of this approach is heavily dependent on the directing effects of the chloro and carboxyl groups on the starting material. For instance, starting with 2-chlorobenzoic acid, the chloro group is ortho-, para-directing, while the carboxylic acid is meta-directing. This would favor the introduction of the isopropyl group at the 5-position, leading to the desired product. However, Friedel-Crafts alkylations are known for potential side reactions such as polyalkylation and carbocation rearrangements, which must be carefully controlled through optimized reaction conditions. youtube.com An alternative to alkyl halides is the use of alkenes, such as propene, in the presence of a strong acid catalyst.

Table 1: Key Considerations for Friedel-Crafts Alkylation

| Parameter | Description | Potential Issues | Mitigation Strategies |

| Alkylating Agent | Isopropyl halide (e.g., 2-chloropropane) or propene | Over-alkylation, carbocation rearrangement | Use of less reactive alkylating agents, control of stoichiometry |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) | Stoichiometric amounts often required, harsh conditions | Use of more active, catalytic systems, milder Lewis acids |

| Substrate | Chlorobenzoic acid isomer | Deactivation by the carboxyl group can hinder the reaction | Esterification of the carboxylic acid prior to alkylation |

| Solvent | Inert solvents (e.g., nitrobenzene, carbon disulfide) | Environmental concerns, product separation | Use of greener solvents, solvent-free conditions |

Multi-Step Synthesis Pathways from Readily Available Starting Materials

Multi-step syntheses offer greater control over the final substitution pattern by building the molecule through a sequence of reliable and well-understood reactions.

Halogenation Reactions (e.g., Chlorination, Iodination of Precursors)

Halogenation is a fundamental step in many synthetic routes. For instance, the synthesis of related compounds like 2-chloro-5-iodobenzoic acid often involves the iodination of a precursor, followed by other transformations. google.com A patent describes the synthesis of 2-chloro-5-iodobenzoic acid starting from methyl anthranilate, which undergoes iodination, a Sandmeyer reaction for chlorination, and finally hydrolysis. google.com This highlights the utility of installing one halogen to direct the subsequent introduction of another.

Alkylation Reactions (e.g., Friedel-Crafts Alkylation for Isopropyl Introduction)

As previously discussed, Friedel-Crafts alkylation is a key method for introducing the isopropyl group. In a multi-step synthesis, this reaction can be strategically placed. For example, one could start with a simpler aromatic compound, introduce the isopropyl group first, and then perform other functional group manipulations to arrive at the final product.

Carboxylation Reactions

The introduction of the carboxylic acid group can be achieved through various methods. One powerful technique is the carboxylation of a Grignard reagent. libretexts.orglibretexts.org This would involve the formation of an organomagnesium halide from an appropriately substituted chloro-isopropyl-bromobenzene, which is then reacted with carbon dioxide. The main limitation is the incompatibility of Grignard reagents with acidic protons or other reactive functional groups. libretexts.org Mechanochemical methods for Grignard reactions with gaseous CO₂ have also been developed, offering a solvent-free alternative. nih.gov

Functional Group Interconversions (e.g., Nitration, Reduction, Diazotization)

Functional group interconversions are crucial for manipulating the electronic and directing properties of the aromatic ring during the synthesis. A common and powerful sequence involves nitration, reduction of the nitro group to an amine, and subsequent diazotization followed by a Sandmeyer reaction. nih.gov

For the synthesis of this compound, a plausible route could start from 4-isopropylaniline (B126951).

Nitration: Nitration of 4-isopropylaniline would need to be carefully controlled to achieve the desired regiochemistry.

Protection of the Amine: The amino group would likely be protected, for example, by acetylation, to control its reactivity and directing effects.

Chlorination: The protected intermediate would then be chlorinated.

Diazotization and Sandmeyer Reaction: Alternatively, starting from a different precursor, a well-established route for synthesizing related compounds involves the nitration of o-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. prepchem.compatsnap.com A patent details this process, where o-chlorobenzoic acid is nitrated at low temperatures (0-5 °C) to favor the formation of the 5-nitro isomer. google.com The resulting nitro compound can then be reduced to 2-chloro-5-aminobenzoic acid. google.com From this amino compound, the isopropyl group could potentially be introduced, although this would be a challenging transformation. A more likely route would involve a different starting material where the isopropyl group is already present.

A more direct application of the Sandmeyer reaction would be to start with an amino-isopropyl-benzoic acid derivative, perform diazotization, and then introduce the chlorine atom using a copper(I) chloride catalyst. nih.gov

Table 2: Example of a Multi-Step Synthesis Route

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Nitration | o-Chlorobenzoic acid | HNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzoic acid |

| 2 | Reduction | 2-Chloro-5-nitrobenzoic acid | Fe, HCl or H₂, Pd/C | 2-Chloro-5-aminobenzoic acid |

| 3 | Diazotization | 2-Chloro-5-aminobenzoic acid | NaNO₂, HCl | Diazonium salt |

| 4 | Sandmeyer Reaction (Hypothetical Isopropyl Introduction) | Diazonium salt | Isopropylating agent | This compound |

Note: Step 4 is a conceptual representation and would require specific, and likely challenging, conditions for the introduction of an isopropyl group via a Sandmeyer-type reaction, which is not a standard transformation.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The choice of catalytic systems and the fine-tuning of reaction conditions are critical for maximizing the yield and selectivity of each synthetic step towards this compound.

While not the primary route discussed above, Friedel-Crafts isopropylation of a substituted benzene (B151609) ring is a potential pathway. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective for this transformation. mt.comwikipedia.org However, their use on an industrial scale presents challenges related to catalyst waste, corrosion, and handling. mdpi.com

Modern approaches favor the use of solid acid catalysts, which are more environmentally friendly and easier to handle. These include:

Zeolites: Large-pore zeolites such as Beta zeolite and ZSM-12 have shown high activity and selectivity for the isopropylation of benzene and other aromatics. researchgate.netnih.gov They offer the advantages of being regenerable and non-corrosive.

Clay Catalysts: Montmorillonite clays (B1170129) have been demonstrated as effective and durable catalysts for Friedel-Crafts alkylations, particularly in continuous-flow processes. rsc.org

Sulfonated Resins: Solid acid catalysts like sulfonated polystyrene resins can also be employed for isopropylation reactions under milder conditions.

The reaction conditions for Friedel-Crafts isopropylation typically involve temperatures ranging from 150 to 350°C, depending on the catalyst and the reactivity of the substrate. nih.govias.ac.in The use of a suitable solvent and control of the reactant molar ratio are crucial for minimizing side reactions like polyalkylation. wikipedia.org

The chlorination of cumene (B47948) is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is influenced by the directing effects of the isopropyl group (ortho-, para-directing) and the reaction conditions. Lewis acid catalysts are typically employed to activate the chlorine molecule.

| Catalyst System | Reactants | Temperature (°C) | Key Observations |

| AlCl₃/FeCl₃ | Cumene, Cl₂ | 0 - 50 | Classic Lewis acid catalysts, can lead to a mixture of isomers. |

| Zeolites | Cumene, Cl₂ | 50 - 150 | Can offer improved regioselectivity towards the para isomer. |

Table 1: Catalytic Systems for the Chlorination of Cumene

The conversion of the isopropyl group to a carboxylic acid is a critical step. The liquid-phase oxidation of cumene derivatives can be catalyzed by transition metal compounds, such as those of cobalt, manganese, and copper. researchgate.net This process often proceeds via a radical mechanism. researchgate.net

An alternative and often more controlled method for introducing the carboxyl group is through the formation of a Grignard reagent from the corresponding chloro-isopropylbenzene, followed by reaction with carbon dioxide. libretexts.orgmasterorganicchemistry.com This method avoids the use of strong oxidizing agents and can provide high yields of the desired carboxylic acid. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran.

Direct carboxylation of aromatic compounds using carbon dioxide in the presence of strong Lewis acids like aluminum bromide (AlBr₃) and a co-catalyst such as a trialkylsilyl chloride has also been reported. nih.govscirp.org This method offers a potentially more direct route to the final product, avoiding the need for a pre-formed Grignard reagent. nih.gov

| Reaction | Reagents | Catalyst/Conditions | Key Features |

| Grignard Carboxylation | 2-Chloro-5-isopropyl magnesium halide, CO₂ | Ethereal solvent, followed by acidic workup | High yield, avoids strong oxidants. libretexts.orgmasterorganicchemistry.com |

| Direct Carboxylation | 2-Chlorocumene, CO₂ | AlBr₃, R₃SiCl | Potentially more direct route. nih.govscirp.org |

Table 2: Carboxylation Methods for the Synthesis of this compound

Process Intensification and Scale-Up Considerations

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process intensification and scale-up strategies. The goal is to enhance efficiency, reduce costs, and minimize environmental impact. mdpi.com

Process Intensification Strategies:

Continuous Flow Reactors: For reactions like Friedel-Crafts alkylation and chlorination, moving from batch reactors to continuous flow systems can offer significant advantages. rsc.org Micro- and milli-reactors provide excellent heat and mass transfer, leading to better control over reaction parameters, improved safety for highly exothermic reactions, and potentially higher yields and purities. youtube.com

Multifunctional Reactors: Combining reaction and separation in a single unit, such as in reactive distillation or reactive chromatography, can significantly intensify the process. mdpi.com For instance, in a synthesis involving an equilibrium-limited esterification step (if the carboxylic acid were to be derivatized), reactive distillation could be employed to continuously remove the water byproduct, driving the reaction to completion.

Alternative Energy Sources: The use of microwave or ultrasound irradiation can sometimes accelerate reaction rates and improve yields in organic synthesis. mdpi.com Their application in the synthesis of this compound could be explored to potentially reduce reaction times and energy consumption.

Use of Solid Catalysts: As mentioned previously, replacing homogeneous catalysts with heterogeneous ones simplifies catalyst separation and recycling, reducing waste and operational costs. researchgate.netacs.org This is a key aspect of green chemistry and process intensification.

Scale-Up Considerations:

Heat Management: Many of the reactions involved in the synthesis of this compound, such as Friedel-Crafts reactions and oxidations, are highly exothermic. Effective heat removal is critical to prevent runaway reactions and ensure product quality. The design of the reactor, including cooling jackets and internal cooling coils, is a crucial scale-up parameter.

Mass Transfer: In heterogeneous catalytic reactions, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. researchgate.net Ensuring efficient mixing and agitation is essential to overcome mass transfer limitations, especially in large-scale reactors. The use of static mixers can improve mixing efficiency in continuous processes. mdpi.com

Solvent Selection and Recovery: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. On a large scale, solvent recovery and recycling are essential for economic and environmental reasons.

Product Isolation and Purification: The final product, this compound, will need to be isolated from the reaction mixture and purified to meet the required specifications. Crystallization is a common method for purifying solid organic compounds. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining high purity and good crystal morphology.

By carefully selecting the synthetic route, optimizing catalytic systems and reaction conditions, and implementing process intensification strategies, the large-scale production of this compound can be achieved in an efficient, safe, and sustainable manner.

Chemical Transformations and Derivatization of 2 Chloro 5 Isopropylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into several other functionalities. These transformations are fundamental in organic synthesis for the creation of more complex molecules.

Esterification Reactions

Esterification of 2-chloro-5-isopropylbenzoic acid can be achieved through reaction with an alcohol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. A common method for ester preparation is the reaction of an acid chloride with an alcohol, which is often performed in the presence of a base like pyridine (B92270) or NaOH to neutralize the HCl byproduct. libretexts.org

Detailed research findings on the esterification of the closely related 2-nitrobenzoic acid show that it can be reacted with thionyl chloride to form the acid chloride, which is then treated with methanol (B129727) to yield methyl 2-nitrobenzoate. patsnap.com A similar two-step process would be applicable to this compound.

| Reactant | Reagent(s) | Product |

| This compound | Alcohol, Acid Catalyst | 2-Chloro-5-isopropylbenzoate ester |

| 2-Chloro-5-isopropylbenzoyl chloride | Alcohol, Base (e.g., Pyridine) | 2-Chloro-5-isopropylbenzoate ester |

Amidation Reactions

Amides are readily synthesized from this compound by first converting the carboxylic acid to its more reactive acid chloride derivative. The resulting 2-chloro-5-isopropylbenzoyl chloride can then react with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. libretexts.org This reaction, known as aminolysis, proceeds through a nucleophilic acyl substitution mechanism. libretexts.org Typically, two equivalents of the amine are required: one to act as the nucleophile and the other to neutralize the hydrogen chloride (HCl) that is formed. libretexts.org

For example, the general reaction of an acid chloride with an amine involves the amine attacking the carbonyl carbon, followed by the elimination of the chloride leaving group and deprotonation by a second amine molecule to yield the amide. libretexts.org

| Reactant | Reagent(s) | Product |

| 2-Chloro-5-isopropylbenzoyl chloride | Ammonia | 2-Chloro-5-isopropylbenzamide |

| 2-Chloro-5-isopropylbenzoyl chloride | Primary or Secondary Amine | N-substituted 2-chloro-5-isopropylbenzamide |

Reduction to Benzylic Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-chloro-5-isopropylbenzyl alcohol. A common method for this transformation involves a two-step process. First, the carboxylic acid is converted to the corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). doubtnut.com The resulting acid chloride is then reduced to the alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). doubtnut.com

Alternatively, the reduction of benzylic alcohols to the corresponding hydrocarbons can be achieved using hydriodic acid in a biphasic reaction medium, with red phosphorous acting as a stoichiometric reducing agent. nih.govnih.govresearchgate.net This method has been shown to be effective for a range of primary, secondary, and tertiary benzylic alcohols. nih.govnih.gov

The corresponding aldehyde, 2-chloro-5-isopropylbenzaldehyde, is also a potential synthetic target. aobchem.com While direct reduction of the carboxylic acid to the aldehyde can be challenging, it can be achieved through the reduction of the acid chloride.

| Starting Material | Reagent(s) | Product |

| This compound | 1. SOCl₂ 2. LiAlH₄ | 2-Chloro-5-isopropylbenzyl alcohol |

| 2-Chloro-5-isopropylbenzyl alcohol | Hydriodic acid, Red phosphorous | 1-Chloro-4-isopropyl-2-methylbenzene |

Formation of Acid Halides and Anhydrides

The most common method for preparing acid chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org For instance, 2-chlorobenzoyl chloride can be prepared by reacting 2-chlorobenzaldehyde (B119727) with chlorine in the presence of phosphorus pentachloride. google.comgoogle.com A patent describes the synthesis of 2-chloro-5-(2-chloro-4-trifluoromethylphenoxy)benzoyl chloride by refluxing the corresponding benzoic acid with thionyl chloride. prepchem.com

Acid anhydrides can be formed by the reaction of an acid chloride with a carboxylic acid. This reaction is a nucleophilic acyl substitution where the carboxylic acid acts as the nucleophile. libretexts.org

| Starting Material | Reagent(s) | Product |

| This compound | Thionyl chloride (SOCl₂) | 2-Chloro-5-isopropylbenzoyl chloride |

| This compound | Phosphorus tribromide (PBr₃) | 2-Chloro-5-isopropylbenzoyl bromide |

| 2-Chloro-5-isopropylbenzoyl chloride | This compound | 2-Chloro-5-isopropylbenzoic anhydride |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the ortho, para-directing isopropyl group and deactivated by the meta-directing carboxylic acid and the ortho, para-directing but deactivating chloro group. The outcome of substitution reactions will depend on the interplay of these electronic effects and steric hindrance.

Further Halogenation (e.g., Bromination)

Further halogenation of the aromatic ring is a possible transformation. For instance, bromination of 2-chlorobenzoic acid can lead to the formation of 5-bromo-2-chlorobenzoic acid. patsnap.comgoogle.com A patent describes a method for preparing 5-bromo-2-chlorobenzoic acid by contacting 2-chlorobenzonitrile (B47944) with a bromination reagent. google.com Another patent details the bromination of 2-chlorobenzoic acid in the presence of thionyl chloride and aluminum chloride. environmentclearance.nic.in

Similarly, iodination of 2-chlorobenzoic acid can be achieved. A patented process describes the synthesis of 2-chloro-5-iodobenzoic acid from 2-chlorobenzoic acid using iodine and an oxidant in a single step. google.com Another method involves the nitration of o-chlorobenzoic acid, followed by reduction and a diazotization-iodination sequence. google.com

| Starting Material | Reagent(s) | Product |

| 2-Chlorobenzoic acid | Bromine, Thionyl Chloride, Aluminum Chloride | 5-Bromo-2-chlorobenzoic acid |

| 2-Chlorobenzoic acid | Iodine, Oxidant | 2-Chloro-5-iodobenzoic acid |

Nitration Studies

The introduction of a nitro group onto the aromatic ring of this compound is a key electrophilic aromatic substitution. While specific nitration studies on this exact molecule are not extensively documented in readily available literature, the outcome can be predicted by analyzing the directing effects of the existing substituents. The chloro and isopropyl groups are ortho, para-directors, while the carboxylic acid group is a meta-director.

The substituents present on the benzene ring guide the position of the incoming electrophile (the nitronium ion, NO₂⁺).

-Cl (Chloro group): An ortho, para-director and deactivating.

-CH(CH₃)₂ (Isopropyl group): An ortho, para-director and activating.

-COOH (Carboxylic acid group): A meta-director and deactivating.

The positions open for substitution are C3, C4, and C6.

Position C6 is ortho to the activating isopropyl group and para to the directing chloro group.

Position C4 is para to the activating isopropyl group and meta to the deactivating carboxylic acid group.

Position C3 is ortho to the chloro group, meta to the isopropyl group, and ortho to the carboxylic acid group. Steric hindrance from the adjacent chloro and carboxylic acid groups makes substitution at C3 less likely.

Considering these electronic and steric factors, nitration is most likely to occur at the C6 and C4 positions. The strong activation and directing effect of the isopropyl group, combined with the para-directing effect of the chlorine, would favor substitution at position C6.

For illustrative purposes, nitration studies on the related compound, o-chlorobenzoic acid, show the formation of two primary isomers: 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. patsnap.comgoogle.comgoogle.com The conditions for these reactions typically involve a mixture of nitric acid and sulfuric acid at controlled temperatures. patsnap.comprepchem.com Lowering the reaction temperature has been found to favor the formation of the 5-nitro isomer. google.comprepchem.com

Table 1: Illustrative Nitration Conditions for the Analogous Compound o-Chlorobenzoic Acid

| Reagents | Temperature | Products | Reference |

| Concentrated H₂SO₄, Nitric Acid | 30°C | 2-chloro-5-nitrobenzoic acid, 2-chloro-3-nitrobenzoic acid | patsnap.com |

| Concentrated H₂SO₄, Nitric Acid | 40°C | 2-chloro-5-nitrobenzoic acid, 2-chloro-3-nitrobenzoic acid | patsnap.com |

| 100% H₂SO₄, 80% Nitric Acid | <0°C | 2-chloro-5-nitrobenzoic acid (major), other by-products | prepchem.com |

| Aqueous H₂SO₄, Sodium Nitrite, Potassium Iodide | 0-10°C (diazotization) | 2-chloro-5-iodobenzoic acid (via Sandmeyer-type reaction) | patsnap.com |

This table shows data for the nitration of o-chlorobenzoic acid, a structurally related compound, to illustrate typical reaction conditions. The product distribution for this compound would be influenced by the additional isopropyl group.

Sulfonation Reactions

Sulfonation of this compound involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration, this is an electrophilic aromatic substitution, and the position of the incoming group is dictated by the existing substituents. The directing effects remain the same: the chloro and isopropyl groups direct ortho and para, while the carboxylic acid group directs meta.

Therefore, the sulfonic acid group is expected to add at the C6 or C4 positions. The specific reaction conditions, such as the concentration of sulfur trioxide (SO₃) and the temperature, would influence the product distribution. The sulfonation of related compounds, such as p-nitrochlorobenzene, to produce 2-chloro-5-nitrobenzenesulfonic acid, is typically achieved using oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. google.com This sulfonic acid can then be converted to the corresponding sulfonyl chloride using reagents like thionyl chloride or chlorosulfonic acid. google.com

Nucleophilic Aromatic Substitution Involving the Chlorine Atom

The chlorine atom on this compound can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.org These reactions are distinct from Sₙ1 and Sₙ2 reactions and typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. govtpgcdatia.ac.in

Transformations of the Isopropyl Group

The isopropyl substituent offers another site for chemical modification, distinct from the aromatic ring.

Oxidation Reactions

The isopropyl group features a benzylic hydrogen atom, which is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under harsh conditions (heat, high concentration) would likely lead to the oxidation of the entire isopropyl group to a carboxylic acid. This transformation would yield 2-chloro-1,4-benzenedicarboxylic acid. Milder conditions might allow for the selective oxidation of the benzylic carbon to a ketone, yielding 2-chloro-5-acetylbenzoic acid, although this can be challenging to achieve without over-oxidation. The development of catalytic oxidation systems, such as those using 2-iodobenzamide (B1293540) derivatives with Oxone®, has shown promise for the oxidation of benzylic alcohols to carbonyl compounds and could potentially be adapted for direct C-H oxidation. beilstein-journals.org

Functionalization of the Isopropyl Methyl Groups

The methyl groups of the isopropyl substituent can also be functionalized, typically through free-radical pathways. For instance, benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) or light could introduce a bromine atom at the benzylic position, forming 2-chloro-5-(2-bromo-2-propyl)benzoic acid. Further reactions could then be carried out on this halogenated intermediate.

Chemo- and Regioselectivity in Reactions of this compound

The presence of three distinct functional groups (carboxylic acid, chloro, isopropyl) on the aromatic ring makes chemo- and regioselectivity critical considerations in the chemical transformation of this compound.

Chemoselectivity refers to the preferential reaction of one functional group over others. For example, when treating the molecule with a strong base, deprotonation of the carboxylic acid would be the most likely initial reaction. Under conditions for nucleophilic aromatic substitution, a strong nucleophile would preferentially attack the carbon bearing the chlorine atom rather than reacting with the less reactive carboxylic acid or isopropyl groups. Conversely, conditions for esterification (e.g., alcohol with an acid catalyst) would target the carboxylic acid group while leaving the other substituents untouched.

Regioselectivity is crucial in electrophilic aromatic substitution reactions like nitration and sulfonation. As discussed, the positions C4 and C6 are the most likely sites for substitution. The precise ratio of the resulting isomers would depend on a subtle interplay of steric hindrance and the electronic directing effects of the three substituents. The combined activating and directing influence of the isopropyl and chloro groups would likely make the C6 position the major site of substitution, while the C4 position would yield a minor product. Experimental studies would be required to definitively determine the product distribution under various reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Isopropylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed picture of the molecular connectivity can be assembled.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Chloro-5-isopropylbenzoic acid provides specific information about the chemical environment of each proton. The aromatic protons are deshielded and appear at lower field, influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. libretexts.orgucl.ac.uk The isopropyl group protons appear at higher field, characteristic of aliphatic systems. libretexts.org The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield.

Based on established substituent effects, the expected ¹H NMR chemical shifts are detailed below. libretexts.orgpdx.eduyoutube.comresearchgate.net

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOH | > 11.0 | Broad Singlet (br s) | N/A | 1H |

| H-6 | ~7.9 | Doublet (d) | ~2.0 Hz | 1H |

| H-4 | ~7.4 | Doublet of Doublets (dd) | ~8.5, 2.0 Hz | 1H |

| H-3 | ~7.3 | Doublet (d) | ~8.5 Hz | 1H |

| -CH(CH₃)₂ | ~3.0 | Septet | ~7.0 Hz | 1H |

| -CH(CH₃)₂ | ~1.25 | Doublet (d) | ~7.0 Hz | 6H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field. oregonstate.edudocbrown.info Aromatic carbons resonate in the mid-field region (~120-150 ppm), with their specific shifts influenced by the chloro and isopropyl substituents. rsc.orglibretexts.orgresearchgate.netscispace.com The aliphatic carbons of the isopropyl group are shielded and appear at the highest field. oregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~170 |

| C-5 | ~148 |

| C-1 | ~134 |

| C-2 | ~133 |

| C-6 | ~131 |

| C-3 | ~130 |

| C-4 | ~128 |

| -CH(CH₃)₂ | ~34 |

| -CH(CH₃)₂ | ~24 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the aromatic protons H-3 and H-4, and between H-4 and H-6. A strong correlation would also be evident between the septet of the isopropyl -CH proton and the doublet of the two methyl groups, confirming the isopropyl fragment. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., the proton at ~1.25 ppm to the carbon at ~24 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing the molecular puzzle together. Key HMBC correlations would include:

The isopropyl -CH proton showing a correlation to the aromatic C-5, confirming the position of the isopropyl group.

The aromatic proton H-6 showing correlations to C-2, C-4, and C-5.

The aromatic proton H-4 showing correlations to C-2, C-5, and C-6.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns. chemguide.co.uklibretexts.org For this compound (C₁₀H₁₁ClO₂), the calculated molecular weight is approximately 198.64 g/mol .

The mass spectrum would exhibit a characteristic molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a prominent M⁺ peak and a smaller M+2 peak, with the M+2 peak having about one-third the intensity of the M⁺ peak. whitman.edu

Electron impact ionization would cause the molecular ion to fragment in predictable ways. docbrown.infomiamioh.edu Key fragmentation pathways for substituted benzoic acids include the loss of small, stable neutral molecules or radicals. libretexts.orgnih.gov

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Neutral Loss |

|---|---|---|

| 198/200 | [C₁₀H₁₁ClO₂]⁺ | Molecular Ion (M⁺) |

| 183/185 | [C₉H₈ClO]⁺ | -CH₃ |

| 155/157 | [C₇H₄ClO]⁺ | -C₃H₇ (isopropyl) |

| 153/155 | [C₁₀H₁₀O₂]⁺ | -Cl |

| 139 | [C₉H₁₁O]⁺ | -COOH, -Cl |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. acs.orgucl.ac.uk The spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, aromatic, and alkyl components. libretexts.orgnist.govnist.govchemicalbook.comnist.govresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |

| C-H stretch (aromatic) | Aromatic Ring | 3100-3000 | Medium |

| C-H stretch (aliphatic) | Isopropyl Group | 2970-2870 | Strong |

| C=O stretch | Carboxylic Acid | 1710-1680 | Very Strong |

| C=C stretch | Aromatic Ring | 1600, 1475 | Medium |

| C-O stretch | Carboxylic Acid | 1320-1210 | Strong |

| C-Cl stretch | Aryl Halide | ~800-600 | Medium-Strong |

The very broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, which is expected to be the dominant form in the condensed phase. The strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available in the searched literature, the anticipated structure can be inferred from studies on similar benzoic acid derivatives. acs.orgbohrium.com

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This common structural motif for carboxylic acids is characterized by strong hydrogen bonds between the carboxyl groups of two adjacent molecules. These interactions would create a planar eight-membered ring system.

A crystallographic study would provide precise measurements of:

The C=O and C-O bond lengths within the carboxyl group.

The O-H···O hydrogen bond distance and angle.

The planarity of the benzene (B151609) ring and the orientation of the substituents.

The packing of the dimers within the crystal lattice, influenced by van der Waals forces and potential weak C-H···π or C-H···Cl interactions.

Vibrational Spectroscopy for Conformational Analysis

A comprehensive analysis of the vibrational spectra of this compound is essential for understanding its conformational landscape. The molecule's flexibility, primarily due to the rotation of the carboxylic acid and isopropyl groups, gives rise to different conformers. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, complemented by theoretical calculations, serves as a powerful tool to identify and characterize these conformational isomers.

The conformational analysis of this compound typically involves the identification of stable conformers through computational methods, such as Density Functional Theory (DFT). These calculations can predict the optimized geometries and relative energies of the different conformers. For each stable conformer, the vibrational frequencies and their corresponding intensities in both IR and Raman spectra can be calculated.

The orientation of the carboxylic acid group relative to the benzene ring and the rotational position of the isopropyl group are the primary determinants of the conformational isomers. The interplay of steric hindrance and potential intramolecular interactions, such as hydrogen bonding, dictates the relative stability of these conformers.

A detailed assignment of the vibrational modes is crucial for interpreting the experimental spectra and distinguishing between different conformers. The vibrational modes can be categorized into several groups:

Carboxylic Acid Group Vibrations: The stretching vibration of the hydroxyl group (O-H) is typically observed as a broad band in the high-frequency region of the IR spectrum. Its position and shape are sensitive to hydrogen bonding, both intramolecularly and intermolecularly. The carbonyl (C=O) stretching vibration gives rise to a strong absorption band, and its frequency can shift depending on the electronic environment and hydrogen bonding interactions. Other vibrations of the carboxylic acid group, such as C-O stretching and O-H in-plane and out-of-plane bending, also provide valuable structural information.

Isopropyl Group Vibrations: The C-H stretching vibrations of the methyl groups within the isopropyl substituent are expected in the 2900-3000 cm⁻¹ region. Bending and rocking modes of the isopropyl group appear at lower frequencies and can be sensitive to its rotational conformation.

Aromatic Ring Vibrations: The C-H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the positions and intensities of these bands. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern.

By comparing the experimentally obtained FT-IR and Raman spectra with the theoretically predicted spectra for each conformer, it is possible to identify the conformers present in a sample and even estimate their relative populations under different conditions. The table below presents a hypothetical set of calculated vibrational frequencies and assignments for two possible conformers of this compound, illustrating how vibrational spectroscopy can be used to differentiate between them.

Table 1: Hypothetical Vibrational Frequencies (cm⁻¹) and Assignments for Two Conformers of this compound

| Vibrational Mode | Conformer A (Planar COOH) | Conformer B (Non-planar COOH) |

| O-H Stretch | 3450 | 3550 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (Isopropyl) | 2980 - 2850 | 2980 - 2850 |

| C=O Stretch | 1710 | 1735 |

| C-C Stretch (Aromatic) | 1600, 1580, 1470 | 1605, 1585, 1475 |

| O-H Bend (in-plane) | 1420 | 1410 |

| C-O Stretch | 1300 | 1280 |

| C-Cl Stretch | 750 | 740 |

| O-H Bend (out-of-plane) | 920 | 880 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

The differences in the vibrational frequencies, particularly for the O-H and C=O stretching modes, can provide clear evidence for the presence of different conformers. A thorough analysis of the entire spectral range, aided by potential energy distribution (PED) calculations, allows for a definitive assignment of the observed bands and a detailed understanding of the conformational preferences of this compound.

Computational and Theoretical Investigations of 2 Chloro 5 Isopropylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For aromatic compounds like 2-chloro-5-isopropylbenzoic acid, these calculations provide a detailed picture of the electron distribution and orbital energies.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.comyoutube.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For related substituted benzoic acids, DFT calculations have been successfully used to optimize molecular geometry and analyze electronic properties. researchgate.netjocpr.com For instance, in a study on 2-chloro-5-nitrotoluene, DFT (B3LYP/6-311++G(d,p)) calculations were used to determine bond lengths, bond angles, and other geometrical parameters. jocpr.com Similar calculations for this compound would reveal how the chloro, isopropyl, and carboxylic acid groups influence the electronic properties of the benzene (B151609) ring. The molecular electrostatic potential (MEP) surface can also be mapped, visually representing the electron density and highlighting electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters Calculated for Similar Aromatic Compounds This table presents typical data obtained from quantum chemical calculations on related molecules, illustrating the type of information that would be generated for this compound.

| Parameter | Description | Typical Calculated Value (Illustrative) | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.164 eV | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.086 eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.078 eV | researchgate.net |

| Dipole Moment | Measure of the net molecular polarity | ~2-4 Debye | ijesit.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how a ligand, such as this compound, interacts with a biological target, typically a protein. arxiv.org These methods are central to drug discovery and development.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. ajchem-a.com The process involves sampling numerous possible conformations of the ligand within the binding site of the protein and scoring them based on binding affinity. Research on 2,5-substituted benzoic acid derivatives has utilized molecular docking to understand their interaction with anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov These studies show that the benzoic acid scaffold often anchors the molecule into the binding groove via hydrogen bonds between its carboxyl group and specific amino acid residues, such as Arginine (Arg). nih.gov The substituents on the ring, like the chloro and isopropyl groups, occupy hydrophobic pockets, contributing to the specificity and strength of the binding. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov Starting with a docked pose, an MD simulation calculates the atomic motions, revealing the stability of the interactions, conformational changes in the protein or ligand, and the influence of solvent. nih.gov These simulations can validate the docking results and provide a more detailed energetic analysis of the binding. nih.gov

Table 2: Example of Molecular Docking Results for a Benzoic Acid Derivative This table illustrates typical output from a molecular docking study, showing binding energies and key interactions.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|---|

| Mcl-1 | 2,5-substituted benzoic acid | Not specified | Arg263, Leu267, Val253 | Hydrogen bond, Hydrophobic | nih.gov |

| Bfl-1 | 2,5-substituted benzoic acid | Not specified | Arg88 | Hydrogen bond | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). arxiv.org

In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that correlates these descriptors with the activity. This model can then be used to predict the activity of new, untested compounds. Studies on 2-chlorobenzoic acid derivatives have successfully employed QSAR to understand their antimicrobial activity. nih.gov These analyses revealed that topological parameters, such as molecular connectivity indices, were key in governing their biological potential. nih.gov

For this compound and its analogues, a QSAR model could be developed to predict their potential inhibitory activity against a specific target, guiding the synthesis of more potent derivatives. Similarly, QSPR models could predict properties like solubility, melting point, or chromatographic retention times, which are valuable in chemical process development.

Reaction Pathway Analysis and Transition State Studies

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states.

While specific studies on the reaction pathways for this compound are not prominent in the literature, the synthesis of related compounds provides a basis for potential theoretical investigation. For example, the synthesis of 5-bromo-2-chlorobenzoic acid involves the bromination of 2-chlorobenzotrichloride followed by hydrolysis. google.com Another related process is the synthesis of 2-chloro-5-sulfamoylbenzoic acids via diazotization of a 2-amino-5-sulfamoylbenzoic acid. google.com

Theoretical studies of these reaction types would involve:

Locating Transition States: Using quantum chemical methods to find the geometry and energy of the highest point on the reaction coordinate between a reactant and a product.

Calculating Activation Energies: Determining the energy barrier of the reaction, which is related to the reaction rate.

Investigating Solvent Effects: Modeling how different solvents can influence the reaction pathway and energetics, which is crucial as many reactions show different outcomes depending on the solvent used. mdpi.com

These computational studies can help optimize reaction conditions, increase yields, and predict potential byproducts.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially DFT, are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. jocpr.comnih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific atomic motions (e.g., C-H stretch, C=O stretch) can be made. For related molecules like 5-amino-2-chlorobenzoic acid, DFT calculations have been shown to provide results that correlate well with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. nih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C NMR) can be calculated and are highly sensitive to the electronic environment of the nuclei. These predictions can help in assigning peaks in complex experimental NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. jocpr.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (5-amino-2-chlorobenzoic acid) This table demonstrates the typical correlation between observed and computationally predicted spectroscopic data.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Calculated Frequency (cm⁻¹) (DFT) | Assignment | Reference |

|---|---|---|---|---|

| O-H Stretch | ~3400-2500 (broad) | ~3450 | Carboxylic acid O-H stretch | nih.gov |

| C=O Stretch | ~1680 | ~1700 | Carboxylic acid C=O stretch | nih.gov |

| C-Cl Stretch | ~750 | ~745 | C-Cl stretching mode | nih.gov |

Exploration of Biological and Pharmacological Activities of 2 Chloro 5 Isopropylbenzoic Acid Derivatives

Enzyme Inhibition Studies

Derivatives of 2-Chloro-5-isopropylbenzoic acid have been investigated for their ability to inhibit various enzymes, a key mechanism in the development of new drugs.

Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation. nih.govresearchgate.net Research has shown that certain benzoic acid derivatives can inhibit COX-1 and COX-2. For instance, in a study of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives and their corresponding carboxylic acids, compounds FM4, FM10, and FM12 demonstrated potent inhibition of both COX-1 and COX-2. nih.govresearchgate.net Specifically, their IC50 values against COX-2 were 0.74, 0.69, and 0.18 µM, respectively. nih.govresearchgate.net

5-Lipoxygenase (5-LOX) Inhibition: In addition to COX inhibition, the anti-inflammatory potential of these derivatives has been linked to the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, another class of inflammatory mediators. nih.govresearchgate.net The same study that highlighted potent COX inhibitors also found that the majority of the synthesized compounds were significant inhibitors of the 5-LOX enzyme. nih.govresearchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: In the context of metabolic diseases, derivatives of benzoic acid have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a role in glucose homeostasis. nih.gov A study focused on uracil-based benzoic acid and ester derivatives identified compounds that were low single-digit nanomolar inhibitors of DPP-4. nih.gov This suggests their potential for the management of type 2 diabetes. nih.gov

Antimicrobial Potency Investigations

The search for new antimicrobial agents has led to the synthesis and evaluation of this compound derivatives against various pathogens.

Antibacterial Activity: Studies have demonstrated that derivatives of 2-chlorobenzoic acid possess antibacterial properties. One study synthesized a series of these derivatives and tested them against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.gov The results indicated a greater potential against Gram-negative bacteria, with Schiff's bases of 2-chlorobenzoic acid showing more potent antimicrobial activity than their ester counterparts. nih.gov Compound 6 from this series was identified as the most potent agent, with a pMIC value of 2.27 µM/ml against E. coli, which was comparable to the standard drug norfloxacin. nih.gov Another study on 2-hydroxy benzyl (B1604629) hydrazide derivatives also showed significant antibacterial activity, with compound C-7 exhibiting a larger zone of inhibition against both S. aureus and E. coli than the standard drug ciprofloxacin. jchr.org

Antifungal Activity: The antifungal potential of these derivatives has also been explored. Research on 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides revealed that several compounds exhibited potent antifungal activity against the pathogenic yeast Candida albicans. researchgate.net In another study, 2-chlorobenzoic acid derivatives were tested against fungal strains including Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial action. nih.gov

Anti-inflammatory Mechanism Elucidation

The anti-inflammatory properties of this compound derivatives are a significant area of research, with studies aiming to understand their mechanisms of action.

The primary mechanism for the anti-inflammatory effects of many benzoic acid derivatives is the inhibition of COX enzymes, which leads to a reduction in the production of prostaglandins. nih.govresearchgate.netmdpi.com Some derivatives have shown selectivity for COX-2 over COX-1, which is a desirable trait as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, in-silico studies of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) suggested a higher affinity for the COX-2 receptor compared to acetylsalicylic acid. nih.gov

Further research into the anti-inflammatory mechanism of 3-CH2Cl in a lipopolysaccharide (LPS)-induced rat model showed a significant reduction in the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov This suggests that the compound may inhibit the NF-κβ signaling pathway, which is a key regulator of the inflammatory response. nih.gov In vivo studies on other derivatives, such as FM10 and FM12, in a carrageenan-induced paw edema model in rats, also demonstrated excellent anti-inflammatory activities. nih.govresearchgate.net

Antiproliferative and Anticancer Efficacy Assessments

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents.

A series of novel 2-aryl-benzimidazole derivatives of dehydroabietic acid were synthesized and tested for their in vitro cytotoxic activity against several cancer cell lines, including SMMC-7721 (human hepatoma), MDA-MB-231 (human breast cancer), HeLa (human cervical cancer), and CT-26 (mouse colon carcinoma). nih.gov Compounds 6j and 6k, which contained a fluoro or chloro group at the para-position of the benzene (B151609) ring, exhibited potent anticancer activities. nih.gov Notably, compound 6j showed the most potent cytotoxic activity with IC50 values of 0.08, 0.19, 0.23, and 0.42 μM against the respective cell lines, while showing reduced cytotoxicity against a normal human hepatocyte cell line. nih.gov

In another study, a series of substituted 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones were shown to have promising concentration-dependent activity against human SH-SY5Y neuroblastoma cells. nih.gov The para-fluorophenyl derivative, in particular, demonstrated activity across a range of bioassays, indicating the potential of this chemical scaffold in developing broad-spectrum therapeutics that include anticancer agents. nih.gov

Receptor Binding Profiling and Ligand Affinity Studies

Understanding how these derivatives interact with biological targets is crucial for drug development. Receptor binding and ligand affinity studies provide insights into their mechanism of action and potential for selectivity.

In the context of anti-inflammatory activity, molecular docking studies have been employed to investigate the binding interactions of benzoic acid derivatives with COX enzymes. researchgate.netnih.gov For instance, the binding affinity of 5-acetamido-2-hydroxy benzoic acid derivatives with the COX-2 receptor was analyzed using docking studies, which supported their potential as selective COX-2 inhibitors. nih.govnih.gov Similarly, molecular docking of compounds FM4, FM10, and FM12 showed binding interactions within the active site of the COX-2 protein. researchgate.net

For DPP-4 inhibitors, molecular simulation studies revealed that both ester and acid forms of uracil-based benzoic acid derivatives adopt a similar binding mode within the enzyme's active site. nih.gov This finding is significant as the ester derivatives showed improved pharmacokinetic profiles while maintaining high potency. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Derivations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they help in designing more potent and selective drug candidates.

For the antimicrobial activity of 2-chlorobenzoic acid derivatives, quantitative structure-activity relationship (QSAR) studies revealed that the antibacterial and antifungal activities were governed by topological parameters, specifically the second order and valence second order molecular connectivity indices. nih.gov This suggests that the shape and electronic properties of the molecules are key determinants of their antimicrobial potency. nih.gov

In the development of anticancer agents, SAR studies of 2-aryl-benzimidazole derivatives of dehydroabietic acid indicated that electron-withdrawing groups (like -F, -Cl, and -Br) on the benzene ring were more beneficial for cytotoxic activity than electron-donating groups (-Me and -OMe). nih.gov Furthermore, the position of these substituents was found to be crucial, with para-substitution being more favorable than meta- or ortho-positions. nih.gov

For antiplasmodial 2-phenoxybenzamide (B1622244) derivatives, SAR studies showed that the activity and cytotoxicity were highly dependent on the substitution pattern of the anilino part of the molecule and the size of the substituents. mdpi.com These insights are critical for optimizing the lead compounds to enhance their therapeutic index.

Research into Hypoglycemic Effects

The potential of this compound derivatives in the management of diabetes has been an area of active investigation.

Research into uracil-based benzoic acid and ester derivatives as DPP-4 inhibitors has shown significant promise. nih.gov The optimized ester compound, 19b, not only demonstrated long-lasting DPP-4 inhibition in vivo but also robustly improved glucose tolerance in both normal and diabetic (db/db) mice. nih.gov This compound also maintained its glucose-lowering potency in chronic treatment, supporting its potential as a candidate for treating type 2 diabetes. nih.gov The study highlighted that the ester derivatives possessed excellent pharmacokinetic profiles for oral administration, a crucial factor for chronic disease management. nih.gov

Novel Therapeutic Target Identification

The exploration of derivatives of this compound has paved the way for the identification of novel therapeutic targets, expanding the potential applications of this chemical scaffold in drug discovery. The structural features of these derivatives have been shown to interact with specific biological molecules, suggesting new avenues for therapeutic intervention.

Another important class of therapeutic targets for derivatives of chlorobenzoic acids includes enzymes involved in metabolic disorders. Specifically, derivatives of 2-chloro-5-sulfamoylbenzoic acid have demonstrated inhibitory activity against α-glucosidase and α-amylase. nih.gov These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase and α-amylase can delay carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. This makes them attractive targets for the management of type 2 diabetes mellitus. The identification of chlorobenzoic acid derivatives as inhibitors of these enzymes suggests that this chemical class could be a starting point for the development of new oral hypoglycemic agents. nih.gov

Furthermore, the structural backbone of benzoic acid derivatives has been explored for its potential to selectively inhibit cyclooxygenase-2 (COX-2). nih.govmdpi.com COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 are effective, they are often associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which has a protective role in the gastric mucosa. Therefore, the development of selective COX-2 inhibitors is a key objective in the design of safer anti-inflammatory drugs. In-silico and in-vivo studies on derivatives of a similar compound, 5-acetamido-2-hydroxy benzoic acid, have shown potential for selective COX-2 inhibition, suggesting that the broader class of substituted benzoic acids, including derivatives of this compound, could be further investigated for this purpose. nih.govmdpi.com

The following table summarizes the key therapeutic targets identified for derivatives structurally related to this compound and the potential therapeutic indications.

| Therapeutic Target | Potential Indication | Rationale |

| N-myristoyltransferase (NMT) | Cryptosporidiosis | Inhibition of an essential parasite enzyme. nih.gov |

| α-Glucosidase and α-Amylase | Type 2 Diabetes Mellitus | Delaying carbohydrate digestion and glucose absorption. nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation and Pain | Selective inhibition to reduce side effects associated with non-selective NSAIDs. nih.govmdpi.com |

These findings underscore the importance of continued research into the biological activities of this compound derivatives. By elucidating their interactions with various enzymes and receptors, it is possible to uncover novel therapeutic targets and develop innovative treatments for a range of diseases.

Environmental Behavior and Biotransformation of 2 Chloro 5 Isopropylbenzoic Acid

Microbial Degradation Pathways and Identification of Metabolites

The microbial degradation of chlorinated benzoic acids, a class of compounds to which 2-chloro-5-isopropylbenzoic acid belongs, has been a subject of significant research due to their widespread use and potential environmental impact. While specific studies on the microbial degradation of this compound are limited, the metabolic pathways of similar chlorinated aromatic compounds provide a foundational understanding.

Bacteria from the genus Rhodococcus are well-known for their broad metabolic capabilities, including the degradation of recalcitrant organic compounds like chlorinated hydrocarbons. researchgate.netnih.gov These bacteria are ubiquitous in various environments and can utilize a wide range of organic molecules as carbon and energy sources. researchgate.netnih.gov For instance, Rhodococcus sp. have been shown to degrade chlorinated biphenyls, often utilizing chlorinated benzoic acids as intermediates in their metabolic pathways. nih.gov

The degradation of chlorinated aromatic compounds by Rhodococcus and other bacteria typically involves initial enzymatic attacks that modify the aromatic ring, making it susceptible to cleavage. In the case of chlorinated toluenes, for example, Rhodococcus sp. OCT 10 has been observed to mineralize 2-chlorotoluene, with 4-chloro-3-methylcatechol identified as a key intermediate. nih.govresearchgate.net This intermediate is then further processed through the meta-cleavage pathway. nih.gov It is plausible that the degradation of this compound could proceed through a similar pathway, involving hydroxylation and subsequent ring cleavage.

The degradation of other chlorinated benzoic acids has also been studied. For example, Aeromonas hydrophila has been shown to degrade 2-chlorobenzoic acid, 3-chlorobenzoic acid, 4-chlorobenzoic acid, and 3,4-dichlorobenzoic acid at different rates. researchgate.net The degradation of these compounds was monitored by observing the release of chloride ions and the disappearance of the parent compound. researchgate.net The enzymatic analysis in this study suggested an ortho-cleavage pathway for the aromatic ring. researchgate.net

While the precise metabolites of this compound degradation are not explicitly documented in the provided search results, based on the degradation pathways of analogous compounds, potential metabolites could include hydroxylated and dehalogenated derivatives. For example, the initial steps in the degradation of many chlorinated aromatic compounds involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols. These catechols are then subject to ring cleavage, followed by further enzymatic reactions to break down the molecule into simpler, less harmful substances that can enter central metabolic pathways.

The table below summarizes the degradation rates of various chlorobenzoic acids by A. hydrophila, which may provide some insight into the relative biodegradability of such compounds.

| Compound | Degradation Rate (µM/hr) |

| 3-chlorobenzoic acid | 65 |

| 2-chlorobenzoic acid | 41 |

| 3,4-dichlorobenzoic acid | 15.5 |

| 4-chlorobenzoic acid | 5 |

| Data sourced from a study on the biodegradation of chlorobenzoic acids by Aeromonas hydrophila. researchgate.net |

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation processes, such as photodegradation and hydrolysis, can play a role in the environmental fate of organic compounds. However, based on the available information, specific data on the photodegradation and hydrolysis of this compound is not provided. The chemical stability of the product is noted as stable under standard ambient conditions (room temperature). sigmaaldrich.comsigmaaldrich.com

Bioremediation Potential in Contaminated Systems

The genus Rhodococcus presents significant potential for the bioremediation of environments contaminated with chlorinated organic compounds. researchgate.netresearchgate.net These bacteria possess diverse metabolic pathways that enable them to degrade a wide array of recalcitrant pollutants, including petroleum hydrocarbons and chlorinated compounds. researchgate.netnih.govresearchgate.net Their ability to survive in harsh environmental conditions and compete effectively within complex microbial communities makes them excellent candidates for bioaugmentation strategies in contaminated soils and water. researchgate.netresearchgate.net

Laboratory and field-scale studies have demonstrated the successful application of rhodococci in various cleanup technologies. researchgate.net These include in situ remediation of subsurface and groundwater, as well as on-site treatments of contaminated soils, sludges, and wastewaters. researchgate.net For instance, Pseudomonas cepacia AC1100 has shown the ability to rapidly and completely degrade 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in contaminated soil, detoxifying it to a level that allows for the growth of sensitive plants. nih.gov This demonstrates the potential for using specific microbial strains to restore contaminated land. nih.gov

The degradation of chlorotoluenes by Rhodococcus sp. KT5 in both liquid culture and contaminated soil further highlights the bioremediation capabilities of this genus. researchgate.net Inoculation with this strain significantly enhanced the degradation rates of toluene (B28343) and chlorinated toluenes in soil. researchgate.net

The table below showcases the dissipation rates of toluene and its chlorinated derivatives in soil inoculated with Rhodococcus sp. KT5 after 30 days.

| Compound | Dissipation Rate in Inoculated Soil (%) |

| Toluene | 97.8 |

| 3-Chlorotoluene | 93.5 |